Cas no 93108-07-7 (Methyl 4-(2-hydroxyphenyl)butanoate)

Methyl 4-(2-hydroxyphenyl)butanoate structure
93108-07-7 structure
Nome del prodotto:Methyl 4-(2-hydroxyphenyl)butanoate
Numero CAS:93108-07-7
MF:C11H14O3
MW:194.227063655853
MDL:MFCD24714538
CID:1980674
PubChem ID:12079672

Methyl 4-(2-hydroxyphenyl)butanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 2-hydroxy-4-phenylbutanoate
    • benzenebutanoic acid, α-hydroxy-, methyl ester
    • LogP
    • methyl 4-(2-hydroxyphenyl)butanoate
    • Butyric acid, 4-(o-hydroxyphenyl)-, methyl ester (7CI)
    • Methyl 2-hydroxybenzenebutanoate
    • AKOS030623264
    • methyl 4-hydroxyphenylbutyrate
    • methyl 4-(2-hydroxyphenyl)butyrate
    • 2-hydroxybenzenebutanoic acid methyl ester
    • DS-19993
    • 93108-07-7
    • SY287707
    • CS-0161008
    • DTXSID90477181
    • UUMPJJUSWJCWJU-UHFFFAOYSA-N
    • DB-125263
    • Methyl4-(2-hydroxyphenyl)butanoate
    • D83920
    • Benzenebutanoic acid, 2-hydroxy-, methyl ester
    • SCHEMBL7117086
    • MFCD24714538
    • Methyl 4-(2-hydroxyphenyl)butanoate
    • MDL: MFCD24714538
    • Inchi: 1S/C11H14O3/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7,12H,4,6,8H2,1H3
    • Chiave InChI: UUMPJJUSWJCWJU-UHFFFAOYSA-N
    • Sorrisi: O=C(CCCC1C(O)=CC=CC=1)OC

Proprietà calcolate

  • Massa esatta: 194.094294304g/mol
  • Massa monoisotopica: 194.094294304g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 5
  • Complessità: 179
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5Ų
  • XLogP3: 2.1

Methyl 4-(2-hydroxyphenyl)butanoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231648-5g
Methyl 4-(2-hydroxyphenyl)butanoate
93108-07-7 97%
5g
¥1140.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231648-250mg
Methyl 4-(2-hydroxyphenyl)butanoate
93108-07-7 97%
250mg
¥60.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231648-10g
Methyl 4-(2-hydroxyphenyl)butanoate
93108-07-7 97%
10g
¥2277.00 2024-04-25
TRC
M780488-100mg
Methyl 4-(2-hydroxyphenyl)butanoate
93108-07-7
100mg
$ 70.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231648-1g
Methyl 4-(2-hydroxyphenyl)butanoate
93108-07-7 97%
1g
¥231.00 2024-04-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MV543-50mg
Methyl 4-(2-hydroxyphenyl)butanoate
93108-07-7 95%
50mg
59.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MV543-250mg
Methyl 4-(2-hydroxyphenyl)butanoate
93108-07-7 95%
250mg
1351CNY 2021-05-07
Alichem
A019110820-25g
Methyl 4-(2-hydroxyphenyl)butanoate
93108-07-7 95%
25g
$2090.40 2023-08-31
Aaron
AR01FT9L-250mg
Benzenebutanoic acid, 2-hydroxy-, methyl ester
93108-07-7 95%
250mg
$7.00 2025-02-11
Aaron
AR01FT9L-10g
Benzenebutanoic acid, 2-hydroxy-, methyl ester
93108-07-7 95%
10g
$205.00 2025-02-11

Methyl 4-(2-hydroxyphenyl)butanoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Potassium persulfate
Riferimento
Photolactonization: a novel synthetic entry to macrolides
Quinkert, Gerhard; Billhardt, Uta Maria; Jakob, Harald; Fischer, Gerd; Glenneberg, Juergen; et al, Helvetica Chimica Acta, 1987, 70(3), 771-861

Synthetic Routes 2

Condizioni di reazione
Riferimento
Asymmetric synthesis of 11-deoxyanthracycline
Cook, Chaeho; Cho, Younsang; Jew, Sangsup; Lee, Youngchoon; Chung, Taeyoung, Soul Taehakkyo Yakhak Nonmunjip, 1983, 8, 1-10

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  93 h, rt
1.2 Solvents: Methanol ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Methods for producing beraprost and its derivatives
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Ammonium iodide ;  rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  rt; 24 h, 60 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Metal-free Catalytic Esterification of Aryl Alkyl Ketones with Alcohols via Free-radical Mediated C(sp3)-H Bond Oxygenation
Rammurthy, Banothu; Peraka, Swamy; Vasu, Amrutham; Krishna Sai, Gajula; Divya Rohini, Yennamaneni; et al, Asian Journal of Organic Chemistry, 2021, 10(3), 594-601

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: Dimethyl carbonate ;  48 h, 600 psi, 120 °C
Riferimento
Palladium-catalyzed cyclocarbonylation reactions in dimethyl carbonate, an eco-friendly solvent and ring-opening reagent
Vasapollo, Giuseppe; Mele, Giuseppe; Maffei, Annamaria; Del Sole, Roberta, Applied Organometallic Chemistry, 2003, 17(11), 835-839

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Triethyl phosphite Catalysts: Azobisisobutyronitrile Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
Riferimento
A metal-free desulfurizing radical reductive C-C coupling of thiols and alkenes
Qin, Qixue; Wang, Weijing; Zhang, Cheng; Song, Song; Jiao, Ning, Chemical Communications (Cambridge, 2019, 55(71), 10583-10586

Methyl 4-(2-hydroxyphenyl)butanoate Raw materials

Methyl 4-(2-hydroxyphenyl)butanoate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93108-07-7)Methyl 4-(2-hydroxyphenyl)butanoate
A1193195
Purezza:99%/99%
Quantità:10g/25g
Prezzo ($):249.0/554.0